molecular formula C12H16ClNO2 B13922979 (4-Hydroxypiperidin-4-yl)-phenylmethanone;hydrochloride CAS No. 61714-99-6

(4-Hydroxypiperidin-4-yl)-phenylmethanone;hydrochloride

Cat. No.: B13922979
CAS No.: 61714-99-6
M. Wt: 241.71 g/mol
InChI Key: OFSNBGWWBKVDBR-UHFFFAOYSA-N
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Description

(4-Hydroxypiperidin-4-yl)-phenylmethanone;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a piperidine ring substituted with a hydroxyl group and a phenylmethanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxypiperidin-4-yl)-phenylmethanone typically involves the reaction of 4-hydroxypiperidine with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxypiperidin-4-yl)-phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Hydroxypiperidin-4-yl)-phenylmethanone is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It is used in the development of probes to study enzyme activity and receptor binding.

Medicine

In medicine, (4-Hydroxypiperidin-4-yl)-phenylmethanone derivatives are explored for their potential therapeutic effects. They are investigated for their anticancer, antiviral, and antibacterial properties.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of (4-Hydroxypiperidin-4-yl)-phenylmethanone involves its interaction with specific molecular targets. The hydroxyl group and the phenylmethanone moiety play crucial roles in binding to enzymes and receptors. This binding can inhibit or activate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypiperidine: A simpler analog with a hydroxyl group on the piperidine ring.

    4-(4-Chlorophenyl)-4-hydroxypiperidine: A derivative with a chlorophenyl group, known for its use in medicinal chemistry.

    4-Piperidinol: Another analog with a hydroxyl group on the piperidine ring.

Uniqueness

(4-Hydroxypiperidin-4-yl)-phenylmethanone is unique due to the presence of both the hydroxyl group and the phenylmethanone moiety. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

CAS No.

61714-99-6

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

(4-hydroxypiperidin-4-yl)-phenylmethanone;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c14-11(10-4-2-1-3-5-10)12(15)6-8-13-9-7-12;/h1-5,13,15H,6-9H2;1H

InChI Key

OFSNBGWWBKVDBR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C(=O)C2=CC=CC=C2)O.Cl

Origin of Product

United States

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